Home > Products > Screening Compounds P49609 > (R)-(+)-Tolvaptan
(R)-(+)-Tolvaptan - 331947-66-1

(R)-(+)-Tolvaptan

Catalog Number: EVT-302792
CAS Number: 331947-66-1
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(+)-Tolvaptan is a synthetically derived molecule classified as a vasopressin receptor antagonist. Specifically, it exhibits high selectivity for the vasopressin V2 receptor subtype. [, , , , , , ] This selective antagonism of the V2 receptor is the key to its biological activity and forms the basis for its investigation in various scientific models. [, , , , , ]

  • Investigating the physiological and pathological roles of the vasopressin V2 receptor. [, , , , , , ]
  • Developing models for studying diseases influenced by vasopressin V2 receptor activity. [, , , ]
  • Exploring potential therapeutic strategies targeting the vasopressin V2 receptor. [, , ]

DM-4103

Compound Description: DM-4103 is a major metabolite of (R)-(+)-Tolvaptan, formed through oxidative metabolism in the liver. [] In vitro studies have suggested that DM-4103 might contribute to (R)-(+)-Tolvaptan-induced liver injury by inhibiting bile acid transporters like NTCP, BSEP, MRP2, MRP3, and MRP4. [] Animal studies using a rodent model of polycystic kidney disease also showed altered hepatobiliary disposition of DM-4103, suggesting a potential role in the hepatotoxicity observed in patients with ADPKD treated with (R)-(+)-Tolvaptan. []

Salsalate

Compound Description: Salsalate is a non-steroidal anti-inflammatory drug (NSAID) known to act as a direct activator of AMPK. [] Preclinical studies using a Pkd1-mouse model of ADPKD have shown that salsalate can attenuate cystic kidney disease. [] Combining salsalate with (R)-(+)-Tolvaptan in this model showed a trend towards improved efficacy compared to either drug alone, suggesting a potential synergistic effect. []

Relevance: While not structurally similar to (R)-(+)-Tolvaptan, salsalate is considered a related compound in the context of ADPKD treatment. The research suggests that combining salsalate with (R)-(+)-Tolvaptan might enhance therapeutic outcomes in ADPKD, indicating a potential for combined therapy. [] This relationship highlights the exploration of different pharmacological approaches targeting various pathways involved in ADPKD pathogenesis, even if the compounds themselves aren't structurally related.

Source and Classification

Tolvaptan, developed by Otsuka Pharmaceutical Co., Ltd., is derived from a class of compounds known as benzazepines. Its chemical structure includes a chloro-substituted benzoic acid derivative, which contributes to its pharmacological properties. The compound's systematic name is (R)-1-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)methyl)-2-methyl-4-(2-methyl-4-nitrophenyl)thiazole-5-carboxylic acid) and it has the molecular formula C26H25ClN2O3C_{26}H_{25}ClN_2O_3 .

Synthesis Analysis

The synthesis of (R)-(+)-Tolvaptan involves multiple steps, typically including carbonylation, reduction, and acylation processes. One notable method utilizes starting materials such as 7-chloro-1,2,3,4-tetrahydrobenzo[b]azatropylidene-5-ketone and 4-nitro-2-methylbromobenzene.

Key Steps in Synthesis

  1. Carbonylation: The reaction begins with the formation of an intermediate through carbonylation using palladium catalysts.
  2. Reduction: Sodium borohydride is often employed to reduce intermediates under controlled temperatures (0 to 35 °C) to yield high-purity tolvaptan.
  3. Acylation: The final step involves acylation with appropriate acylating agents to form the desired product .
Molecular Structure Analysis

(R)-(+)-Tolvaptan features a complex molecular structure characterized by several functional groups that contribute to its activity:

  • Core Structure: The core contains a thiazole ring fused with a pyrazole moiety.
  • Substituents: A chlorine atom and various aromatic rings enhance its binding affinity for vasopressin receptors.

Structural Characteristics

  • Molecular Weight: Approximately 448.941 g/mol.
  • Chemical Formula: C26H25ClN2O3C_{26}H_{25}ClN_2O_3.
  • 3D Configuration: The stereochemistry at the chiral center is crucial for its activity, with the (R)-enantiomer being more pharmacologically active than its counterpart .
Chemical Reactions Analysis

Tolvaptan undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, tolvaptan can undergo hydrolysis leading to metabolites that may also exhibit pharmacological activity.
  2. Reduction Reactions: Reduction processes are critical in synthesizing intermediates during its production.
  3. Acid-base Reactions: The compound's carboxylic acid group can participate in acid-base reactions, influencing its solubility and absorption characteristics .
Mechanism of Action

The primary mechanism of action of (R)-(+)-Tolvaptan involves competitive antagonism at the vasopressin V2 receptors located in the renal collecting ducts.

Detailed Mechanism

  1. Vasopressin Interaction: Normally, vasopressin binds to V2 receptors, promoting water reabsorption through aquaporin channels.
  2. Antagonism Effect: By blocking these receptors, tolvaptan prevents aquaporins from being inserted into the luminal membrane, resulting in increased urine output and decreased urine osmolality.
  3. Clinical Outcomes: This mechanism leads to effective management of fluid overload conditions by promoting diuresis without significant electrolyte loss .
Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Tolvaptan is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for pharmaceutical compounds.

Analytical Data

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used for characterization and purity assessment .
Applications

(R)-(+)-Tolvaptan has significant clinical applications:

  1. Hyponatremia Treatment: It is primarily used to treat hyponatremia associated with congestive heart failure or cirrhosis.
  2. Polycystic Kidney Disease Management: Tolvaptan slows disease progression in patients with autosomal dominant polycystic kidney disease by reducing kidney volume and preserving renal function .
  3. Research Applications: Beyond clinical use, it serves as a valuable tool in pharmacological research focused on vasopressin receptor biology.

Properties

CAS Number

331947-66-1

Product Name

(R)-(+)-Tolvaptan

IUPAC Name

N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1

InChI Key

GYHCTFXIZSNGJT-XMMPIXPASA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Synonyms

N-[4-[[(5R)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide; (R)-(+)-OPC 41061;

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.